REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.C(Cl)(Cl)[Cl:12]>>[Cl:12][C:6](=[N:7][OH:8])[C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
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31 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=NO)C=C1
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
chlorine gas was bubbled through the suspension
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mixture at a temperature of from 5° to 10° C
|
Type
|
CUSTOM
|
Details
|
upon reaction with chlorine
|
Type
|
CUSTOM
|
Details
|
to give a reaction mixture
|
Type
|
CUSTOM
|
Details
|
chloroform was then removed from the reaction mixture by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=CC=C(C=C1)Cl)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |